

Introduction: The Imperative for Unambiguous Characterization

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Compound of Interest

Compound Name: *4-Methylpyrimidine-2-carbaldehyde*

Cat. No.: *B1437683*

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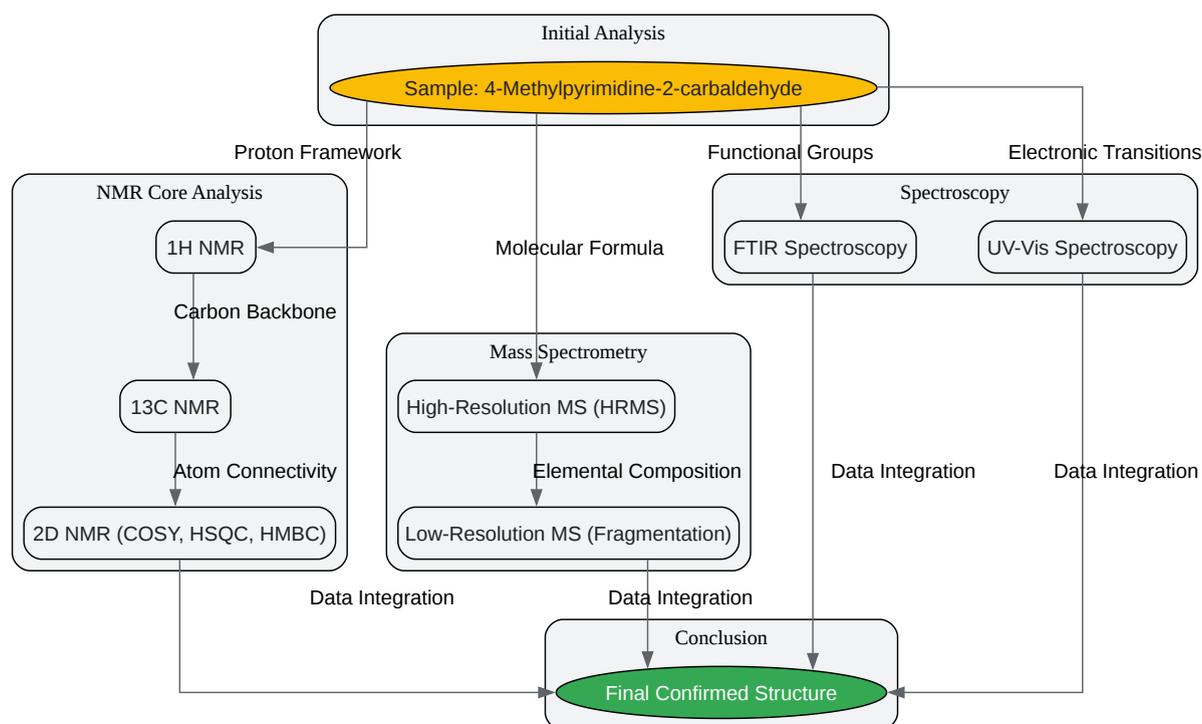
In the fields of medicinal chemistry and materials science, pyrimidine derivatives represent a "privileged scaffold," a core structural motif renowned for its presence in a vast array of pharmacologically active agents and functional materials.^[1] The introduction of specific substituents, such as the methyl and carbaldehyde groups in **4-Methylpyrimidine-2-carbaldehyde**, can profoundly influence the molecule's steric and electronic properties, thereby dictating its biological targets and chemical reactivity.^[1]

Consequently, the unambiguous determination of its molecular structure is not merely an academic exercise; it is a critical prerequisite for understanding its function, ensuring purity, and enabling rational drug design or materials development. An erroneous structural assignment can lead to the misinterpretation of biological data and wasted resources.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of **4-Methylpyrimidine-2-carbaldehyde**. We will move beyond a simple listing of techniques to explain the causality behind the experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. The narrative will integrate data from mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of advanced nuclear magnetic resonance experiments to build the molecular structure piece by piece.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The modern approach to structure elucidation is a synergistic one, where each analytical technique provides a unique and complementary piece of the puzzle. Our workflow begins with determining the molecular formula and proceeds through the identification of functional groups and the mapping of the complete atomic connectivity.



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Caption: Overall workflow for the structure elucidation of **4-Methylpyrimidine-2-carbaldehyde**.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before attempting to assemble a structure, we must know the constituent parts. HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between ions of the same nominal mass but different elemental formulas.

Protocol: HRMS via Electrospray Ionization (ESI)

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- **Instrument Setup:** Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known standard immediately prior to the run to ensure mass accuracy.
- **Acquisition:** Infuse the sample solution into the ESI source. Acquire data in positive ion mode, as the pyrimidine nitrogen atoms are readily protonated, to observe the $[\text{M}+\text{H}]^+$ ion.
- **Data Analysis:** Use the instrument software to calculate the elemental composition for the observed accurate mass of the $[\text{M}+\text{H}]^+$ ion, constraining the search to C, H, N, and O atoms.

Expected Results: For **4-Methylpyrimidine-2-carbaldehyde** ($\text{C}_6\text{H}_6\text{N}_2\text{O}$), the exact mass is 122.0480. The HRMS experiment should yield an $[\text{M}+\text{H}]^+$ ion with an m/z value extremely close to 123.0553. This finding allows for the calculation of the Degree of Unsaturation (DBE).

- $\text{DBE} = \text{C} - \text{H}/2 - \text{X}/2 + \text{N}/2 + 1$
- $\text{DBE} = 6 - 6/2 + 2/2 + 1 = 5$

A DBE of 5 is consistent with an aromatic ring (4 DBEs: 3 double bonds + 1 ring) and one additional double bond (the carbonyl group, C=O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2] For this specific molecule, the most critical absorptions will be the aldehyde C=O and C-H stretches, alongside the characteristic vibrations of the substituted pyrimidine ring.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- **Acquisition:** Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Rationale
~2850 & ~2750	Medium	Aldehyde C-H Stretch	The presence of two bands, one of which is at an unusually low frequency, is characteristic of an aldehyde C-H bond (Fermi resonance).
~1705-1685	Strong	Carbonyl (C=O) Stretch	Conjugation with the aromatic pyrimidine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm ⁻¹).
~1600-1450	Medium-Strong	Aromatic C=C and C=N Stretches	These absorptions are characteristic of the pyrimidine ring vibrations.[4]
~3050-3000	Weak-Medium	Aromatic C-H Stretch	Corresponds to the C-H bonds on the pyrimidine ring.
~2950-2850	Weak-Medium	Aliphatic C-H Stretch	Corresponds to the methyl (CH ₃) group.

The combined HRMS and FTIR data strongly support a molecular formula of C₆H₆N₂O containing a conjugated aldehyde and a substituted aromatic ring.

Part 2: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level map of the molecule. By analyzing the chemical shifts, signal multiplicities, and correlations between nuclei, we can definitively establish the connectivity of the atoms.^{[5][6]}

Protocol: General NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative accuracy of integrals.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- **2D NMR Acquisition:** Using the same sample, acquire a suite of 2D spectra, including COSY, HSQC, and HMBC experiments. These experiments are crucial for establishing correlations.
^[7]

¹H and ¹³C NMR: Assigning the Pieces

Trustworthiness: The predicted chemical shifts are based on established principles of substituent effects in heterocyclic systems. The electron-withdrawing nature of the nitrogen atoms and the aldehyde group significantly deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (further downfield).

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom Label	¹ H Shift (ppm)	Multiplicity	¹³ C Shift (ppm)	Rationale
-CHO	~9.9 - 10.1	Singlet (s)	~190 - 193	Highly deshielded aldehyde proton and carbon. No adjacent protons for coupling.
H-5	~7.3 - 7.5	Doublet (d)	~120 - 125	Aromatic proton adjacent to the methyl group. Coupled to H-6.
H-6	~8.8 - 9.0	Doublet (d)	~157 - 160	Aromatic proton between two electron-withdrawing nitrogen atoms, highly deshielded. Coupled to H-5.
-CH ₃	~2.6 - 2.8	Singlet (s)	~22 - 25	Aliphatic methyl protons. No adjacent protons for coupling.
C-2	-	-	~152 - 155	Carbon bearing the aldehyde group, deshielded by N and O.
C-4	-	-	~165 - 168	Carbon bearing the methyl group, deshielded by N.

Note: The exact chemical shifts can vary based on solvent and concentration.

2D NMR: Assembling the Puzzle with HMBC

Expertise & Experience: While ^1H and ^{13}C NMR provide the fragments, 2D correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum are essential to prove their connectivity. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds, acting as a molecular "GPS" to place the substituents correctly.

Authoritative Grounding: The HMBC experiment is the cornerstone of modern structure elucidation, allowing for the unambiguous assembly of molecular fragments by mapping long-range H-C connectivities.[8]

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Trustworthiness through Self-Validation:

- **Aldehyde Placement:** The aldehyde proton (~10.0 ppm) must show a correlation to the carbon it's attached to (C-2, ~153 ppm) and the adjacent ring carbon (C-6, ~158 ppm). This definitively places the aldehyde at the C-2 position.
- **Methyl Placement:** The methyl protons (~2.7 ppm) must show correlations to the carbon they are attached to (C-4, ~166 ppm) and the adjacent ring carbon (C-5, ~122 ppm). This confirms the methyl group is at the C-4 position.
- **Ring Proton Confirmation:** The ring proton H-6 (~8.9 ppm) will show correlations to C-2 and C-4, confirming its position between the two substituted carbons. The other ring proton, H-5 (~7.4 ppm), will show correlations to C-4 and C-6, validating the overall substitution pattern.

The combination of COSY (which would show a correlation between H-5 and H-6), HSQC (linking H-5 to C-5 and H-6 to C-6), and these key HMBC correlations provides an undeniable, interlocking proof of the structure.

Part 3: Corroborative Evidence and Final Confirmation

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not a primary tool for structure determination, it can serve as a useful fingerprint and confirm the presence of a conjugated system. Pyrimidine derivatives typically exhibit strong $\pi \rightarrow \pi^*$ transitions.[9][10]

Protocol: UV-Vis Spectrum Acquisition

- Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol) and record a baseline spectrum.
- Sample Preparation: Prepare a very dilute solution of the compound in the same solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- Acquisition: Record the spectrum from approximately 200 to 400 nm.
- Analysis: Identify the wavelength of maximum absorbance (λ_{\max}).

Expected Results: For **4-Methylpyrimidine-2-carbaldehyde**, one would expect to observe strong $\pi \rightarrow \pi^*$ transitions characteristic of the substituted pyrimidine ring, likely in the range of 250-280 nm. A weaker $n \rightarrow \pi^*$ transition from the carbonyl group may be observed at longer wavelengths (>300 nm).[11]

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structure of **4-Methylpyrimidine-2-carbaldehyde** is confirmed through the logical synthesis of complementary data from multiple, independent analytical techniques.

- HRMS established the elemental formula as $C_6H_6N_2O$ and a degree of unsaturation of 5.
- FTIR confirmed the presence of key functional groups: a conjugated aldehyde and an aromatic ring system.
- 1H and ^{13}C NMR provided the inventory of all unique proton and carbon environments, consistent with the proposed structure.

- 2D NMR (COSY, HSQC, and HMBC) served as the definitive architectural tool, piecing together the molecular fragments and unambiguously establishing the 2,4-substitution pattern on the pyrimidine ring.
- UV-Vis spectroscopy provided corroborating evidence of the conjugated electronic system.

Each piece of data validates the others, creating a robust and trustworthy conclusion. This integrated approach ensures the highest level of scientific integrity and provides the solid, reliable structural foundation required for any further research or development involving this compound.

Caption: Final confirmed structure with key validating spectroscopic data.

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